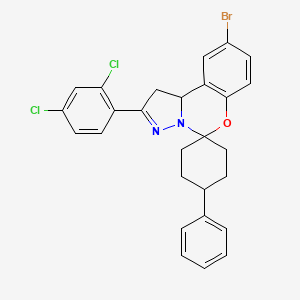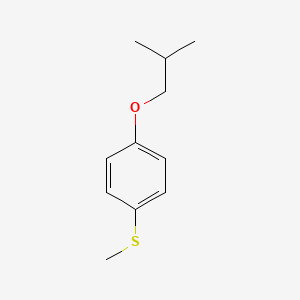
4-iso-Butoxyphenyl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iso-Butoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16OS. It contains a phenyl ring substituted with an iso-butoxy group and a methyl sulfide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-iso-Butoxyphenyl methyl sulfide typically involves the reaction of 4-iso-butoxyphenol with methylthiol in the presence of a suitable catalyst. One common method includes the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals . This method is highly compatible with a variety of functional groups and delivers sulfides in good yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-containing ionic liquid-based catalysts. These catalysts can catalyze selective oxidation reactions and are highly used in chemical processes . The immobilization of these catalysts on diverse solid supports allows for easy separation and recycling after the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 4-iso-Butoxyphenyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl ring or the sulfur atom, often using reagents like halides or nucleophiles.
Major Products:
Oxidation: The major products of oxidation are sulfoxides and sulfones.
Reduction: Reduction typically yields the corresponding thiol or sulfide.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents used.
Applications De Recherche Scientifique
4-iso-Butoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Mécanisme D'action
The mechanism of action of 4-iso-Butoxyphenyl methyl sulfide involves its interaction with molecular targets through its sulfide group. In oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone, which can further interact with biological molecules. The compound may also participate in radical reactions, where the formation of sulfur radicals plays a crucial role .
Comparaison Avec Des Composés Similaires
- Methyl phenyl sulfide
- Methyl-p-tolylsulfide
- 4-chlorothioanisole
- 4-bromothioanisole
- Ethylphenylsulfide
Comparison: 4-iso-Butoxyphenyl methyl sulfide is unique due to the presence of the iso-butoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity and the types of reactions it undergoes .
Propriétés
Formule moléculaire |
C11H16OS |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Clé InChI |
SVOLIQXPWTWDEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635475.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12635482.png)
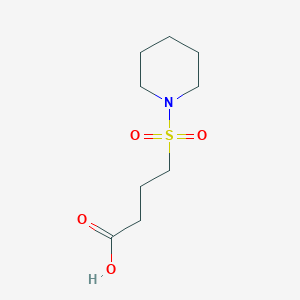

![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
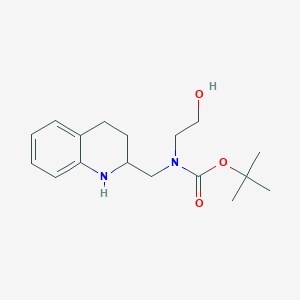
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol](/img/structure/B12635542.png)
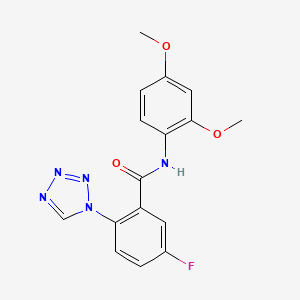
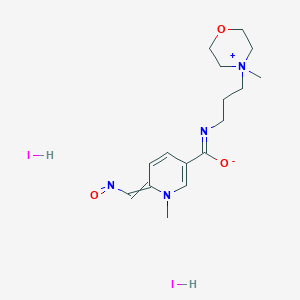
![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)
